![molecular formula C14H13N3O4S B2937252 (Z)-N-methyl-4-nitro-N'-(phenylsulfonyl)benzimidamide CAS No. 868212-39-9](/img/structure/B2937252.png)
(Z)-N-methyl-4-nitro-N'-(phenylsulfonyl)benzimidamide
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Overview
Description
Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They are widely explored and utilized by the pharmaceutical industry for drug discovery due to their special structural features and electron-rich environment .
Synthesis Analysis
The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . Very strong benzoic acid derivatives have been synthesized by replacing one or both of the oxygens of the carboxylate group with the trifluoromethanesulfonamide group .
Chemical Reactions Analysis
Benzimidazoles can undergo various chemical reactions. For instance, they can be functionalized through cross-coupling and nucleophilic aromatic substitution reactions .
Scientific Research Applications
Antimicrobial and Antiproliferative Agents
- Benzimidazole derivatives, including those similar to (Z)-N-methyl-4-nitro-N'-(phenylsulfonyl)benzimidamide, have shown promising results as antimicrobial and anticancer agents. A study highlighted the potential of such compounds in combating microbial infections and cancer cells (Tahlan et al., 2019).
Synthesis of Optically Active α-Amino Acid Derivatives
- The synthesis process involving similar compounds has been utilized to create optically active α-amino acid derivatives, which are crucial in the development of biologically active compounds (Foresti et al., 2003).
Microporous Anionic Metal-Organic Frameworks
- In material science, related compounds have been used in the creation of microporous anionic metal-organic frameworks. These frameworks have applications in sensing, selective adsorption of dyes, and post-synthetic cation exchange (Guo et al., 2017).
Pesticidal Activity
- Derivatives of similar structures have been investigated for their potential as novel compounds with pesticidal activity. Such research is essential in the development of new and effective pesticides (Borys et al., 2012).
Catalytic Performance and Antimicrobial Activity
- In the field of nanotechnology, these compounds are used in the synthesis of metal nanoparticles and metal-organic frameworks, demonstrating significant catalytic performance and synergistic antimicrobial activity (Qi et al., 2019).
DNA Binding and Antibacterial Activity
- Benzimidazole derivatives are also explored for their ability to bind to DNA and exhibit antibacterial properties, which is crucial in pharmaceutical research (Mahmood et al., 2019).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities . They are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often by binding to an active site and inhibiting the function of the target . This can result in changes to cellular processes and biochemical pathways .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of pathways, including those involved in cell growth, metabolism, and immune response .
Pharmacokinetics
Benzodiazepines, a class of compounds structurally similar to benzimidazoles, are known to be rapidly absorbed, widely distributed in the body, extensively metabolized, and excreted primarily in the urine .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects, including antimicrobial, antiprotozoal, and anti-inflammatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the absorption, distribution, metabolism, and excretion of the compound . .
Future Directions
properties
IUPAC Name |
N-(benzenesulfonyl)-N'-methyl-4-nitrobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-15-14(11-7-9-12(10-8-11)17(18)19)16-22(20,21)13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZXCOOAVVQPNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-methyl-4-nitro-N'-(phenylsulfonyl)benzimidamide |
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